Methyl 4-amino-2-chloro-5-methoxybenzoate
Description
Methyl 4-amino-2-chloro-5-methoxybenzoate (CAS 20896-27-9) is a halogenated aromatic ester with the molecular formula C₉H₁₀ClNO₃. It features a benzoate backbone substituted with an amino group at the 4-position, a chlorine atom at the 2-position, and a methoxy group at the 5-position. This compound is commercially available in high purity (96%) and is utilized as a key intermediate in pharmaceutical synthesis and organic chemistry research .
Properties
IUPAC Name |
methyl 4-amino-2-chloro-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTDGPPXGMTYEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-2-chloro-5-methoxybenzoate can be synthesized through the methylation of 4-amino-2-chloro-5-methoxybenzoic acid. One common method involves the use of dimethyl sulfate as the methylating agent in the presence of a base such as potassium hydroxide in acetone . The reaction is typically carried out at room temperature with vigorous stirring to ensure complete methylation.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-chloro-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents such as dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically employed.
Major Products Formed
Substitution Reactions: Formation of substituted benzoates.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of amines.
Scientific Research Applications
Chemistry
Methyl 4-amino-2-chloro-5-methoxybenzoate serves as an intermediate in the synthesis of various organic compounds. Its unique functional groups allow for a range of chemical reactions, including:
- Substitution Reactions: The chloro group can be replaced with other nucleophiles (e.g., amines or thiols).
- Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
- Reduction Reactions: The amino group can be reduced to form corresponding amines.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Substitution | Sodium hydroxide, DMF | Substituted benzoates |
| Oxidation | Potassium permanganate | Aldehydes or carboxylic acids |
| Reduction | Hydrogen gas, palladium catalyst | Amines |
Biological Research
This compound has been studied for its potential biological activities , particularly:
- Antimicrobial Properties: Research indicates that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects: Preliminary studies suggest it could modulate inflammatory pathways, offering potential therapeutic applications in treating inflammatory diseases.
Pharmaceutical Development
This compound is being investigated for its role in developing pharmaceutical drugs. Its structural characteristics make it suitable for creating compounds that target specific biological pathways, particularly in:
- Pain Management: Compounds derived from this molecule may have analgesic properties.
- Cancer Therapy: Research is ongoing into its efficacy against various cancer cell lines.
Industrial Applications
In addition to its research applications, this compound is utilized in several industrial processes:
- Dyes and Pigments Production: Its chemical structure allows it to be used as a precursor in synthesizing various dyes and pigments.
- Chemical Manufacturing: It serves as a building block for producing other industrial chemicals due to its reactivity.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several strains of bacteria. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Research
In another study focused on inflammation, researchers found that derivatives of this compound exhibited promising anti-inflammatory effects in vitro. The mechanism involved modulation of cytokine production, indicating potential therapeutic applications for inflammatory diseases.
Mechanism of Action
The mechanism of action of methyl 4-amino-2-chloro-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Methyl 4-acetamido-5-chloro-2-methoxybenzoate (CAS 7206-70-4)
- Structural Difference: The amino group at the 4-position is acetylated, forming an acetamido group.
- Impact : Acetylation enhances stability against oxidation and may improve bioavailability by reducing metabolic degradation .
- Applications : Used in chromatographic purity assessments (HPLC/UV) as a reference impurity .
Methyl 5-Amino-2-bromo-4-chlorobenzoate (L037508)
- Structural Difference: Bromine replaces chlorine at the 2-position, and the amino group shifts to the 5-position.
- The amino group’s position affects hydrogen-bonding interactions in drug-receptor binding .
Methyl 2-amino-4-chloro-5-methoxybenzoate (CAS 181434-36-6)
- Structural Difference: Amino and chlorine substituents are swapped (amino at 2-position, chlorine at 4-position).
- Impact: Altered electronic distribution influences acidity (pKa) and solubility. The amino group’s proximity to the ester moiety may affect hydrolysis rates .
Physicochemical Properties
- Purity: Methyl 4-amino-2-chloro-5-methoxybenzoate is available at 96% purity, comparable to analogs like Methyl 4-acetamido-5-chloro-2-methoxybenzoate (high-purity grades for HPLC) .
- Solubility: The free amino group in this compound likely enhances water solubility relative to its acetylated or brominated analogs .
Key Differentiators and Trends
- Positional Isomerism: Shifting substituents (e.g., amino from 4- to 5-position) significantly alters electronic properties and biological activity.
- Functional Group Modifications: Acetylation vs. free amino groups balance stability and reactivity for target applications.
- Halogen Choice : Chlorine vs. bromine affects steric and electronic profiles, guiding use in specific synthetic pathways.
Biological Activity
Methyl 4-amino-2-chloro-5-methoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H12ClN O3
- Molecular Weight : 229.66 g/mol
- IUPAC Name : this compound
The compound features a methoxy group (-OCH3), an amino group (-NH2), and a chloro substituent (-Cl) on the benzene ring, which contribute to its unique biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . It has been shown to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This modulation can be beneficial in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in the inflammatory response, thereby reducing the synthesis of inflammatory mediators.
- Receptor Modulation : It may also interact with various receptors in the body, influencing signaling pathways that regulate inflammation and immune responses .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves several steps:
- Starting Material : 4-Amino-5-chloro-2-methoxybenzoic acid is used as a precursor.
- Methylation Reaction : The carboxylic acid group is converted into a methyl ester using reagents like methyl iodide under basic conditions.
- Purification : The resulting product is purified through recrystallization or chromatography techniques.
The structure-activity relationship indicates that variations in the substituents on the benzene ring can significantly alter the compound's biological activity. For instance, modifications to the amino or methoxy groups can enhance or diminish antimicrobial potency .
Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Inflammation Model : In an animal model of acute lung injury, treatment with this compound resulted in reduced levels of inflammatory markers and improved lung function metrics compared to untreated controls .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |
|---|---|---|---|
| Methyl 2-amino-5-chloro-4-methoxybenzoate | Moderate | Low | Different positioning affects activity |
| Methyl 4-amino-5-chloro-2-methoxybenzoate | High | Moderate | More potent due to specific substitutions |
| Methyl 4-amino-3-chloro-5-methoxybenzoate | Low | High | Different substitution pattern alters effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
